Product packaging for HibTITER(Cat. No.:CAS No. 126161-67-9)

HibTITER

Cat. No.: B1179839
CAS No.: 126161-67-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HibTITER (Haemophilus b Conjugate Vaccine) is a sterile solution of oligosaccharides from the capsular antigen of Haemophilus influenzae type b (polyribosylribitol phosphate, or PRP) covalently coupled to the diphtheria CRM197 protein, formulated in 0.9% sodium chloride for intramuscular administration . Each 0.5 mL dose contains 10 µg of the purified Haemophilus b saccharide and approximately 25 µg of the CRM197 protein carrier . The conjugation of the PRP polysaccharide to a protein carrier transforms the immune response from T-independent to T-dependent, resulting in a more robust and immunogenic reaction, particularly in infants . This mechanism is crucial for inducing high titers of protective IgG antibodies against the Hib capsule, which are associated with long-term protection from invasive disease . Historically, Hib was a leading cause of life-threatening bacterial infections, including meningitis, epiglottitis, pneumonia, and septic arthritis in young children . The introduction of conjugate vaccines like this compound has dramatically reduced the incidence of invasive Hib disease. Meta-analyses of controlled clinical trials have demonstrated that the Hib conjugate vaccine has an efficacy of 93% after a three-dose series in infants . This compound is indicated for the immunization of children 2 months to 71 months of age . The vaccination schedule varies with age at first immunization: infants 2 to 6 months old receive three doses, those 7 to 11 months old receive two doses, and children 12 months or older require only a single dose, with a booster recommended after 15 months of age . This product is presented for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

126161-67-9

Molecular Formula

C9H19NO2

Synonyms

HibTITER

Origin of Product

United States

Contextualizing Haemophilus Influenzae Type B Pathogenesis and Vaccine Imperatives

Haemophilus influenzae is a Gram-negative coccobacillus bacterium. wikipedia.orgcda.gov.sg Among its different types, Haemophilus influenzae type b (Hib) was historically a predominant cause of severe invasive infections, particularly in infants and young children. wikipedia.orgcda.gov.sgcdc.govnih.govkln.ac.lkufhealth.orgbabyjabs.co.uk The pathogenesis of Hib disease is closely linked to the presence of its capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP). wikipedia.orgnih.govmetrohm.com This capsule is a major virulence factor, enabling the bacterium to resist phagocytosis and complement-mediated lysis in non-immune individuals. wikipedia.orgmetrohm.com

Hib colonizes the nasopharynx and can invade the bloodstream, leading to invasive diseases such as meningitis, epiglottitis, pneumonia, septic arthritis, and cellulitis. wikipedia.orgcda.gov.sgcdc.govnih.govkln.ac.lk Before the widespread implementation of vaccination programs, Hib was the leading cause of bacterial meningitis in children under 5 years old. cdc.govtandfonline.comvaccinealliance.org The disease burden was substantial, with thousands of cases and deaths reported annually worldwide. vaccinealliance.orgnih.govoup.com For instance, in the prevaccine era, the estimated annual incidence of Hib meningitis in children aged 0 to 4 years in the United States was approximately 50 to 60 per 100,000 population. nih.govoup.com

The severe morbidity and mortality associated with invasive Hib disease, coupled with potential long-term neurological sequelae like hearing impairment, highlighted the urgent need for an effective vaccine, especially for young infants who were most vulnerable. cda.gov.sgcdc.govnih.govkln.ac.lk

Below is a table illustrating the estimated global burden of Hib disease in the prevaccine era:

Disease Manifestation (Prevaccine Era, Children < 5 years)Estimated Annual Cases (Worldwide)Estimated Annual Deaths (Worldwide)
Meningitis~357,000 nih.gov>108,500 (for all Hib diseases) nih.gov
All Hib diseases (excluding nonbacteremic pneumonia)~445,000 nih.gov>108,500 (for all Hib diseases) nih.gov
All Hib diseases (including nonbacteremic pneumonia, conservative estimate)>2.2 million nih.gov>520,000 nih.gov

Evolution of Polysaccharide Conjugate Vaccine Technology

Initial efforts to develop a vaccine against Hib focused on the capsular polysaccharide, PRP. cdc.govmetrohm.compnas.org Polysaccharide vaccines, composed solely of the purified polysaccharide antigen, were developed and licensed. cdc.govpnas.org However, a key limitation of these pure polysaccharide vaccines was their poor immunogenicity in infants and young children, the population most susceptible to severe Hib disease. metrohm.compnas.orgnih.govimmunisationcoalition.org.aunih.govcapes.gov.br The immune response generated by polysaccharide antigens alone is largely T-cell independent, leading to a less robust and shorter-lived immunity without the development of immunological memory. immunisationcoalition.org.aupatsnap.combrieflands.com This meant that infants could not mount an effective protective antibody response. metrohm.compnas.orgnih.govimmunisationcoalition.org.aupatsnap.com

The recognition of this limitation spurred the development of conjugate vaccine technology. pnas.orgnih.govpatsnap.combrieflands.comwikipedia.org The concept, first explored in experiments in rabbits in 1927, involves chemically linking a weak antigen, such as a polysaccharide, to a strong protein antigen, known as a carrier protein. pnas.orgpatsnap.combrieflands.comwikipedia.org This conjugation converts the immune response to the polysaccharide from T-cell independent to T-cell dependent. metrohm.compatsnap.comnih.gov The carrier protein is processed by antigen-presenting cells, and peptides from the protein are presented to T helper cells. patsnap.combrieflands.com These activated T cells then provide help to B cells that recognize the polysaccharide antigen, leading to a more effective immune response, including the generation of immunological memory and the production of high-affinity antibodies. metrohm.compatsnap.combrieflands.comnih.gov This technological breakthrough was crucial for developing effective vaccines for encapsulated bacteria in infants. pnas.orgpatsnap.comnih.gov

Genesis of Hibtiter Within Vaccine Development Milestones

Elucidation of Polyribosylribitol Phosphate (B84403) (PRP) as the Primary Antigen

Polyribosylribitol phosphate (PRP) is the capsular polysaccharide of Haemophilus influenzae type b and serves as the primary antigenic component in this compound. violinet.orgcreative-diagnostics.com This linear copolymer is composed of repeating units of →3)-β-D-Ribf-(1→1)-D-ribitol-(5-OPO3→. nih.govuq.edu.au The PRP capsule is a major virulence factor for Hib, acting as a shield that hinders phagocytosis by the host immune system. creative-diagnostics.comnih.gov

In its unconjugated form, PRP is a T-independent antigen, meaning it can directly stimulate B cells to produce antibodies without the help of T helper cells. nih.govcreative-diagnostics.com However, this T-independent response is typically weak in infants and young children, does not lead to immunological memory, and primarily elicits IgM antibodies. nih.govnih.govnih.gov The size of the PRP polysaccharide used for conjugation is a controlled factor in vaccine manufacturing. nih.gov

Functional Role of Diphtheria CRM197 Protein as a Carrier

The Diphtheria CRM197 protein is a non-toxic mutant of the 58-kDa diphtheria toxin. scarabgenomics.comportlandpress.com It is produced by a single nucleotide change in the diphtheria toxin gene, resulting in a glycine (B1666218) to glutamic acid substitution at position 52. scarabgenomics.comportlandpress.compnas.org This mutation disables the ADP-ribosylation activity of the A chain, effectively eliminating its toxicity while retaining its immunostimulant properties. scarabgenomics.comportlandpress.compnas.org

CRM197 serves as a carrier protein in this compound, covalently linked to the PRP oligosaccharides. violinet.orgeuropa.eu Its primary functional role is to provide T-cell epitopes. mdpi.com By coupling the T-independent PRP antigen to CRM197, the conjugate vaccine is processed by antigen-presenting cells, and peptides from the CRM197 protein are presented to T helper cells. mdpi.comnih.gov This interaction leads to the activation of B cells specific for the PRP antigen, resulting in a T-dependent immune response characterized by enhanced antibody production, isotype switching (primarily to IgG, particularly IgG1), and the development of immunological memory. nih.govviolinet.orgeuropa.eu CRM197 has been extensively used as a carrier in various licensed conjugate vaccines due to its safety profile and ability to enhance the immunogenicity of polysaccharides. mdpi.comportlandpress.comfinabio.net

Data on CRM197 protein characteristics:

CharacteristicValueSource
Molecular Weight~58 kDa or 63 kDa uq.edu.auscarabgenomics.comportlandpress.com
Amino Acid SubstitutionGlycine to Glutamic Acid at position 52 uq.edu.auscarabgenomics.comportlandpress.compnas.org
CAS Number92092-36-9 scarabgenomics.com
Purity (by SDS-PAGE)> 95 % scarabgenomics.com
Endotoxin< 25 EU/mg scarabgenomics.com

Principles of Oligosaccharide-Protein Conjugation in Vaccine Design

The principle behind oligosaccharide-protein conjugation in vaccine design, as applied in this compound, is to transform a T-independent polysaccharide antigen into a T-dependent antigen. mdpi.comnih.gov This is achieved by chemically linking the carbohydrate antigen to a protein carrier that can provide T-cell epitopes. mdpi.comnih.govrsc.org

In the case of this compound, oligosaccharides derived from the high-molecular-weight PRP polysaccharide through chemical depolymerization are selectively activated and covalently bound to the CRM197 protein. violinet.orgeuropa.eu One method used for conjugation involves reductive amination, directly coupling the oligosaccharides to the CRM197 protein. violinet.orgnih.govrsc.org This process typically results in multiple oligosaccharide ligands attached to each protein molecule. nih.gov The covalent linkage is essential for the enhanced immunogenicity observed with conjugate vaccines. rsc.org

The conjugation process for this compound involves obtaining highly purified capsular polysaccharide (PRP) from Haemophilus influenzae type b. violinet.orgeuropa.eu This polysaccharide undergoes chemical depolymerization to produce oligosaccharides. violinet.orgeuropa.euajol.info These oligosaccharides are then activated and covalently linked to the purified CRM197 protein. violinet.orgeuropa.eu The resulting conjugate is purified to remove unreacted components before formulation. violinet.orgrxlist.com The potency of this compound is determined by chemical assay for polyribosylribitol. rxlist.com Research findings indicate that proper conjugation chemistry is key to efficient glycoconjugate production and that the choice of linker can influence immunogenic responses. rsc.org

Detailed research findings related to conjugation in this compound show that oligosaccharides are derived via chemical depolymerization from purified PRP. europa.eu These oligosaccharides are selectively activated and bound covalently to the CRM197 protein. europa.eu The CRM197 protein itself is a non-toxic variant of the diphtheria toxin. europa.eu The conjugation process for this compound, as described in one source, involves reductive amination directly coupling the oligosaccharides to highly purified CRM197. violinet.org This method has been successfully used in the production of the this compound vaccine, where Hib oligosaccharides are conjugated to CRM197 without a spacer. nih.gov On average, 6–20 oligosaccharide ligands are attached to each protein molecule in this type of conjugate. nih.gov

ComponentDerivation/NatureRole in this compound
PRP OligosaccharidesDerived from Haemophilus influenzae type b capsular polysaccharide (PRP) via chemical depolymerizationPrimary Antigen
CRM197 ProteinNon-toxic mutant of Diphtheria ToxinProtein Carrier

Conversion of T-Cell Independent to T-Cell Dependent Immunity

The native PRP capsule of Haemophilus influenzae type b is a T-cell independent antigen. wikipedia.orgcreative-diagnostics.comnih.govcdc.gov This means that it can directly stimulate B cells to produce antibodies without the help of T helper cells. wikipedia.orgcreative-diagnostics.comcdc.gov However, this T-cell independent response has several limitations, including poor antibody production in infants under 18 months of age, a variable and quantitatively smaller antibody response compared to T-cell dependent antigens, a higher proportion of IgM antibodies, and an inability to induce a booster response or immunological memory. cdc.gov

Covalent linkage (conjugation) of PRP to a T-cell dependent protein antigen, such as CRM197 in this compound, overcomes these limitations. wikipedia.orgnih.govcdc.gov This conjugation allows the immune system of young children to better recognize the polysaccharide and develop immunity. wikipedia.org The protein carrier is highly immunogenic and facilitates T-cell recruitment. wikipedia.org

Induction of T-Helper Cell Responses

The conjugation of PRP to a carrier protein like CRM197 is crucial for the induction of T-helper cell responses. nih.govnih.gov While the precise mechanisms are still being fully understood, the carrier protein is processed by antigen-presenting cells (APCs), and peptides derived from the carrier protein are presented to T helper cells in the context of MHC class II molecules. nih.govaai.org This interaction activates CD4+ T cells, which are essential for a T-cell dependent immune response. bccdc.caaai.orgmdpi.com These activated T helper cells then provide help to B cells that have recognized the polysaccharide component of the conjugate. nih.govaai.org

Facilitation of B-Cell Activation and Isotype Switching

In the T-cell dependent response elicited by this compound, B cells bind to the polysaccharide antigen via their B cell receptors (BCRs). bccdc.canih.govaai.org The conjugated protein is then internalized and processed by the B cell, and peptides are presented on the cell surface via MHC class II molecules. nih.govonline.fr Activated T helper cells that recognize these peptides interact with the B cells, providing the necessary "help" for optimal B-cell activation. nih.govaai.orgonline.fr This interaction leads to B-cell proliferation, differentiation into antibody-secreting plasma cells, and the formation of memory B cells. nih.govaai.orgonline.fr A key outcome of this T-cell dependent activation is isotype switching (also known as class switching), where B cells switch from producing primarily IgM antibodies to producing other antibody isotypes, such as IgG, which are associated with more durable and effective immunity. nih.govaai.orgnih.govmdpi.comacs.org

Generation of Immunological Memory

A significant advantage of conjugate vaccines like this compound over unconjugated polysaccharide vaccines is their ability to generate immunological memory. wikipedia.orgnih.govnih.govaai.org The T-cell dependent immune response facilitates the formation of memory B cells and memory T cells. wikipedia.orgnih.gov These memory cells are primed to respond rapidly and strongly upon subsequent exposure to the Hib pathogen, leading to a quicker and more robust antibody response. nih.gov This immunological memory is crucial for long-term protection against invasive Hib disease. nih.gov

Mechanisms of Anti-PRP Antibody Production

Anti-PRP antibodies are the primary contributors to serum bactericidal activity and are essential for protection against invasive Hib disease. wikipedia.orgcreative-diagnostics.comcdc.govcdc.govjournals.co.za The production of these antibodies following this compound vaccination is a multi-step process driven by the T-cell dependent immune response. After the vaccine is administered, APCs process the conjugate vaccine, and T helper cells are activated by carrier protein peptides. nih.govaai.org B cells that recognize the PRP polysaccharide are activated with the help of these T helper cells. nih.govaai.org This cognate interaction leads to B-cell proliferation, differentiation into plasma cells, and the secretion of anti-PRP antibodies, primarily of the IgG isotype. nih.govaai.orgnih.gov Studies have measured anti-PRP antibody titers following this compound vaccination, with specific concentrations considered indicative of short-term (≥ 0.15 µg/ml) and long-term (≥ 1.0 µg/ml) protection against invasive Hib. creative-diagnostics.comresearchgate.netnih.govajol.inforesearchgate.net

Vaccine GroupTime Point After Third Immunization% with Anti-PRP ≥ 0.15 µg/ml% with Anti-PRP ≥ 1.0 µg/mlGeometric Mean Titer (µg/ml)
This compound1 Month90% journals.co.zaresearchgate.netnih.govajol.inforesearchgate.net70% journals.co.zaresearchgate.netnih.govajol.inforesearchgate.net3.0 researchgate.netnih.govajol.info

Dynamics of Serum Bactericidal Activity (SBA) Induction

Serum bactericidal activity (SBA) is a measure of the functional ability of antibodies to kill Haemophilus influenzae type b bacteria in the presence of complement. cdc.govasm.orgtandfonline.com Antibody to PRP is the primary contributor to SBA. cdc.govcdc.gov Increasing levels of anti-PRP antibody are associated with a decreasing risk of invasive Hib disease. cdc.gov Hib conjugate vaccines, including this compound, induce a significant increase in SBA titers. asm.orgtandfonline.com Studies have shown that SBA titers increase significantly after vaccination compared to baseline levels. asm.orgtandfonline.com For example, in a study of Alaskan adults, the geometric mean SBA titer increased from 2,205 at baseline to 8,349 two months post-vaccination with an HbOC vaccine (this compound). tandfonline.com While SBA titers may decline over time, they can remain elevated above pre-vaccination levels for at least a year. tandfonline.com

Time Point Post-VaccinationGeometric Mean SBA Titer
Baseline2,205 tandfonline.com
2 Months8,349 tandfonline.com
1 Year1,102 tandfonline.com

Historical Trajectory and Impact on Vaccine Science

Influence on Global Hib Disease Epidemiology through Immunological Mechanisms

The introduction and widespread use of Hib conjugate vaccines, including HibTITER, have had a profound impact on the global epidemiology of invasive Hib disease. cdc.govnih.govwho.int Prior to vaccination, Hib was a leading cause of bacterial meningitis and other serious infections like pneumonia, epiglottitis, septic arthritis, and bacteremia, primarily affecting children under five years old. cdc.govvcu.edunih.gov

The key immunological mechanism by which this compound achieved this impact is by inducing a T-dependent immune response to the PRP capsule. violinet.orgcdc.gov Conjugation of PRP to CRM197 facilitates the processing and presentation of protein epitopes to T helper cells. mdpi.com These activated T cells then provide help to B cells specific for the PRP polysaccharide, leading to the production of high-affinity IgG antibodies against PRP. violinet.orgwho.int These antibodies are crucial for opsonization and complement-mediated killing of the bacteria, providing protection against invasive disease. jaypeedigital.com

The impact on disease incidence has been dramatic. In countries with high vaccination coverage, invasive Hib disease has declined by over 90%, and in some populations, it has virtually disappeared in vaccinated age groups. cdc.govnih.govnih.gov For example, in a large defined population in the United States, the use of this compound coincided with the near disappearance of invasive Hib disease in children aged 0 through 8 years. nih.gov

Contributions to the Understanding of Infant Immunization Responsiveness

The development and evaluation of this compound significantly contributed to the understanding of how to effectively immunize infants against polysaccharide-encapsulated bacteria. Before conjugate vaccines, it was known that infants have a poor immune response to polysaccharide antigens due to the immaturity of their immune systems, particularly the T-independent nature of the response elicited by polysaccharides. nvic.orgresearchgate.net

Studies with this compound demonstrated that conjugating the PRP polysaccharide to a carrier protein like CRM197 could overcome this limitation. violinet.orgrxlist.com The vaccine was shown to be immunogenic in infants as young as 2 months of age, inducing protective levels of anti-PRP antibodies and priming the immune system for an anamnestic (booster) response upon subsequent exposure to the vaccine or the bacterium. violinet.orgrxlist.comnih.gov Research indicated a direct relationship between increasing age (up to approximately 13 months) and the magnitude of the immune response following a single dose of this compound. indianpediatrics.net

The success of this compound and other Hib conjugate vaccines provided crucial evidence that the conjugate technology could effectively induce T-dependent immunity and immunological memory in infants, a capability previously limited for polysaccharide antigens. This understanding paved the way for the development of conjugate vaccines against other encapsulated pathogens that cause significant disease in young children, such as Streptococcus pneumoniae and Neisseria meningitidis. rcsb.org

Legacy in Conjugate Vaccine Design Principles

This compound's success solidified key principles in conjugate vaccine design that have been applied to the development of numerous other vaccines. The fundamental principle demonstrated was that covalently linking a polysaccharide antigen to a protein carrier can convert a T-independent antigen into a T-dependent one, thereby enhancing immunogenicity, particularly in populations with immature immune systems like infants. violinet.orgcdc.govmdpi.com

The choice of carrier protein is a critical aspect of conjugate vaccine design, and CRM197, as used in this compound, proved to be an effective and safe carrier. violinet.orgrcsb.org Its use in this compound and subsequent conjugate vaccines highlighted its utility in eliciting robust T-dependent responses. mdpi.com

Furthermore, the manufacturing process for this compound, involving the purification of PRP oligosaccharides and their conjugation to CRM197, established methodologies for producing consistent and immunogenic conjugate vaccines. violinet.orgrxlist.com The optimization of factors such as saccharide chain length and the method of conjugation were shown to influence the immune response, contributing to a deeper understanding of the variables affecting conjugate vaccine immunogenicity. frontiersin.org

The success of this compound and other Hib conjugate vaccines provided a compelling case study that accelerated the development and implementation of conjugate vaccines against other bacterial pathogens, transforming the landscape of pediatric vaccinology and significantly reducing the burden of invasive bacterial diseases worldwide. rcsb.orgnih.gov

Advanced Methodologies in Hibtiter Immunogenicity Assessment

Serological Quantification of Anti-PRP Antibodies

The primary approach to evaluating the immune response to HibTITER is the serological quantification of antibodies specific to the PRP component. This is typically achieved by measuring the concentration of anti-PRP antibodies, predominantly of the IgG isotype, in serum samples collected from vaccinated individuals.

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is the most widely used serological assay for quantifying anti-PRP antibodies induced by Hib conjugate vaccines, including this compound. asm.orgtandfonline.comajol.infoscielo.brjournals.co.zanih.govresearchgate.netindianpediatrics.netfrontiersin.orgnih.govuniscience.co.krnih.govucr.ac.crsouthtees.nhs.ukresearchgate.net These assays are standardized and often adapted from established methods, such as those developed by the U.S. Food and Drug Administration (FDA). tandfonline.comajol.infonih.govresearchgate.netnih.gov The ELISA technique involves coating microplates with the PRP antigen. scielo.brucr.ac.cr Diluted serum samples are then added, allowing anti-PRP antibodies to bind to the immobilized antigen. scielo.br After washing, enzyme-conjugated secondary antibodies specific for human IgG (or IgM) are added, followed by a substrate that produces a detectable signal (e.g., color change). scielo.br The intensity of the signal is proportional to the concentration of anti-PRP antibodies in the serum sample. ucr.ac.cr Reference sera with known antibody concentrations, such as the FDA standard reference serum lot 1983, are used to generate standard curves for accurate quantification of antibody levels. tandfonline.comajol.infonih.govnih.gov While IgG antibodies are the primary focus for long-term protection, IgM anti-PRP antibody concentrations may also be measured, particularly in baseline samples. asm.orgtandfonline.comscielo.br

Measurement of Antibody Geometric Mean Concentrations (GMCs) and Titers (GMTs)

Specific antibody concentration thresholds are used as correlates of protection against invasive Hib disease. A concentration of ≥0.15 µg/ml is generally considered indicative of short-term protection, while a level of ≥1.0 µg/ml is associated with long-term protection. ajol.infojournals.co.zanih.govindianpediatrics.netnih.govuniscience.co.krsouthtees.nhs.ukresearchgate.netcdc.govresearchgate.netfda.gov Studies evaluate the proportion of vaccinated individuals who achieve these seroprotective thresholds at various time points post-vaccination. ajol.infojournals.co.zaresearchgate.netindianpediatrics.netresearchgate.netfda.gov

Research findings demonstrate the anti-PRP antibody response elicited by this compound. For example, in a study comparing this compound with another Hib conjugate vaccine (Vaxem Hib) in infants, one month after the third dose, 70% of the this compound group had anti-PRP antibody titers ≥ 1.0 µg/ml, and 90% had titers ≥ 0.15 µg/ml. ajol.infojournals.co.zaresearchgate.net The post-vaccination GMT for the this compound group in this study was 3.0 µg/ml. ajol.inforesearchgate.netresearchgate.net Another study in Alaskan adults vaccinated with this compound (HbOC) showed significant increases in anti-PRP IgG GMCs from baseline (1.9 µg/mL) to two months post-vaccination (33.3 µg/mL), with levels declining to 8.4 µg/mL after one year. tandfonline.com The proportion of adults achieving key thresholds also increased significantly post-vaccination and persisted at one year. tandfonline.com

Here is a sample data representation based on research findings on anti-PRP antibody responses to this compound:

Study PopulationVaccine ScheduleTime Point Post-VaccinationAnti-PRP IgG GMC (µg/mL)% Subjects ≥ 0.15 µg/mL% Subjects ≥ 1.0 µg/mL
Infants (comparative study) ajol.infojournals.co.zaresearchgate.net3 doses (6, 10, 14 weeks)1 month after 3rd dose3.090%70%
Alaskan Adults tandfonline.comSingle doseBaseline1.997%69%
Alaskan Adults tandfonline.comSingle dose2 months33.3100%93%
Alaskan Adults tandfonline.comSingle dose1 year8.498%86%

Data Table: Anti-PRP Antibody Responses to this compound

Study PopulationVaccine ScheduleTime PointAnti-PRP IgG GMC (µg/mL)% ≥ 0.15 µg/mL% ≥ 1.0 µg/mL
Infants ajol.infojournals.co.zaresearchgate.net3 doses1 month post-dose 33.09070
Alaskan Adults tandfonline.comSingle doseBaseline1.99769
Alaskan Adults tandfonline.comSingle dose2 months33.310093
Alaskan Adults tandfonline.comSingle dose1 year8.49886

Functional Antibody Assays

Beyond simply quantifying antibody concentrations, assessing the functional activity of the antibodies elicited by this compound provides a more complete picture of the immune response and its protective capacity.

Evaluation of Serum Bactericidal Activity (SBA)

Serum Bactericidal Activity (SBA) is a functional assay that measures the ability of serum antibodies, in the presence of complement, to kill Haemophilus influenzae type b bacteria. asm.orgtandfonline.comfrontiersin.orgnih.govuniscience.co.kr This assay is considered a crucial measure of functional antibody activity and is often correlated with protective immunity. asm.orgfrontiersin.org Standardized SBA assays involve incubating serial dilutions of serum with a specific strain of Hib bacteria and a source of complement (typically baby rabbit complement). asm.orgtandfonline.comnih.govuniscience.co.kr After incubation, bacterial survival is assessed, and the SBA titer is determined as the reciprocal of the highest serum dilution that results in a predefined percentage of bacterial killing (commonly ≥50%). asm.orgtandfonline.comnih.govuniscience.co.kr

Studies have evaluated the SBA response following this compound vaccination. In Alaskan adults vaccinated with this compound (HbOC), the SBA GMT increased significantly from a baseline of 2,205 to 8,349 two months post-vaccination, although it declined to 1102 after one year. tandfonline.com This demonstrates that this compound elicits functional antibodies capable of killing Hib bacteria. While SBA is a valuable measure of functional activity, it is more complex and less standardized than ELISA. frontiersin.org

Assessment of Antibody Avidity

Avidity of anti-PRP antibodies elicited by this compound is typically assessed using modified ELISA techniques that incorporate an elution step with a chaotropic agent, such as sodium thiocyanate (B1210189) (NaSCN) or urea. asm.orgscielo.brnih.govasm.org These agents disrupt weaker antibody-antigen bonds, allowing low-avidity antibodies to be washed away while high-avidity antibodies remain bound. asm.orgnih.govasm.org By comparing the amount of antibody bound in the presence and absence of the chaotropic agent, or by using increasing concentrations of the agent, the avidity index can be determined. asm.orgnih.govasm.org

Research indicates that this compound elicits high-avidity antibodies. scielo.brrxlist.com High-avidity antibodies are considered more potent in serum bactericidal assays. rxlist.com Studies have shown an increase in antibody avidity following vaccination with Hib conjugate vaccines. asm.orgscielo.br For instance, in one study, antibody avidity increased in Hib carriers from 0.35 to 0.47 and in controls from 0.39 to 0.41 between baseline and 12 months after vaccination with this compound (HbOC). asm.org

Comparative Immunological Study Designs

Comparative immunological studies are essential for evaluating the relative immunogenicity of different Hib conjugate vaccines, including this compound, and for assessing the impact of co-administration with other vaccines. ajol.infojournals.co.zaresearchgate.netindianpediatrics.netvirginia.govcdc.govresearchgate.netrxlist.comoup.comnih.gov These studies often employ rigorous designs, such as randomized, controlled, and observer-blind trials, to minimize bias and ensure reliable comparisons. ajol.infojournals.co.zaresearchgate.netresearchgate.net

Study designs compare the anti-PRP antibody responses (GMCs, GMTs, and the proportion of subjects achieving protective thresholds) induced by this compound with those elicited by other licensed Hib conjugate vaccines or combination vaccines containing a Hib component. ajol.infojournals.co.zaresearchgate.netindianpediatrics.netresearchgate.netcdc.govresearchgate.netfda.gov Non-inferiority study designs are commonly used to determine if a new vaccine is not substantially less immunogenic than an established vaccine like this compound. ajol.infojournals.co.zaindianpediatrics.netresearchgate.netfda.gov

These comparative studies have revealed differences in the immunological profiles of different Hib conjugate vaccines. virginia.govcdc.govnih.gov For example, one study found that while comparable immunogenicity results were observed between Vaxem Hib and this compound based on the ≥ 1.0 µg/ml threshold, Vaxem Hib was slightly more immunogenic when considering the ≥ 0.15 µg/ml threshold and post-vaccination GMTs. ajol.infojournals.co.zaresearchgate.netresearchgate.net Another study noted that differences exist in antibody responses to PedvaxHIB and this compound across different age groups. nih.gov These studies highlight the importance of standardized assays and careful study design when comparing the immunogenicity of different Hib conjugate vaccines. virginia.govcdc.gov

Data Table: Comparative Immunogenicity of this compound and Vaxem Hib (Infants)

Vaccine GroupImmunogenicity MeasureResult (1 month post-dose 3)
This compound ajol.infojournals.co.zaresearchgate.net% Subjects ≥ 0.15 µg/mL90%
Vaxem Hib ajol.infojournals.co.zaresearchgate.net% Subjects ≥ 0.15 µg/mL96%
This compound ajol.infojournals.co.zaresearchgate.net% Subjects ≥ 1.0 µg/mL70%
Vaxem Hib ajol.infojournals.co.zaresearchgate.net% Subjects ≥ 1.0 µg/mL76%
This compound ajol.inforesearchgate.netresearchgate.netPost-vaccination GMT (µg/mL)3.0
Vaxem Hib ajol.inforesearchgate.netresearchgate.netPost-vaccination GMT (µg/mL)3.77

Statistical Approaches in Vaccine Immunogenicity Research

Statistical analysis in this compound immunogenicity studies typically focuses on key measures such as geometric mean titers (GMTs) and seroconversion rates. tandfonline.comresearchgate.net These metrics provide insights into the magnitude and frequency of the antibody response elicited by the vaccine.

Geometric Mean Titers (GMTs): GMTs are commonly used to represent the average antibody concentration in a group of vaccinated individuals. who.int Antibody titers or concentrations are often log-transformed before calculating the mean to account for the typically skewed distribution of these values. The GMT is then obtained by exponentiating the mean of the log-transformed values. tandfonline.comnih.gov Comparisons of GMTs between different vaccine groups or time points are frequently performed using statistical tests like the Student's t-test or analysis of variance (ANOVA), often on the log-transformed data. researchgate.netoup.com Confidence intervals (CIs) are calculated for GMTs to provide a range within which the true population GMT is likely to fall. researchgate.netwho.int Geometric mean fold increase (GMFI) or ratio (GMR) is another related measure, calculated as the ratio of post-vaccination GMT to pre-vaccination GMT, or the ratio of GMTs between different groups, often calculated by exponentiating the difference in the means of the log-transformed titers. researchgate.netclinicaltrials.gov

Seroconversion Rates: Seroconversion is defined as achieving a specific threshold of antibody concentration or a significant increase in antibody titer after vaccination. nih.govclinicaltrials.gov Common thresholds for anti-PRP antibodies used as indicators of protection include ≥ 0.15 µg/mL (associated with short-term protection) and ≥ 1.0 µg/mL (associated with long-lasting protection). researchgate.netcdc.gov Seroconversion rate is the percentage of vaccinated individuals who achieve these antibody levels. clinicaltrials.govnih.gov Statistical comparisons of seroconversion rates between groups are often performed using chi-square tests or Fisher's exact test. researchgate.net Confidence intervals for seroconversion rates are typically calculated using methods like the exact binomial distribution (Clopper-Pearson). sanofi.com

Detailed Research Findings:

Studies assessing this compound immunogenicity have employed these statistical methods to evaluate vaccine performance in various populations and vaccination schedules. For instance, a study in rural Alaskan adults evaluated the immunogenicity of a single dose of this compound (HbOC). Statistical analysis included calculating GMCs and GMTs of anti-PRP IgG concentrations and serum bactericidal activity (SBA) titers after log transformation. tandfonline.com Dichotomous comparisons for anti-PRP IgG were performed for values of 0.15, 1.0, and 5.0 µg/mL. Pearson's statistic was used to calculate correlation coefficients. tandfonline.com The study reported that the SBA GMT increased significantly two months after vaccination (p < 0.01). tandfonline.com

Another study compared the immunogenicity of this compound with another Hib conjugate vaccine in South African babies. Statistical methods included descriptive statistics (mean, standard deviation, median, minimum, and maximum), chi-square or Fisher's exact test for comparing reaction incidences, and calculation of GMTs and 95% CIs by exponentiating the least squares means of log-transformed titers from ANOVA. researchgate.net Geometric mean ratios (GMRs) and 90% CIs were also calculated. researchgate.net The study found no statistically significant difference in the percentage of vaccinees achieving anti-PRP titers ≥ 1.0 µg/mL between the two groups one month after the third immunization. researchgate.netajol.info However, when using the ≥ 0.15 µg/mL threshold, the other vaccine group was slightly more immunogenic, with 96% achieving this level compared to 90% in the this compound group, although the difference in post-vaccination GMTs (3.77 µg/mL for the comparator vs. 3.0 µg/mL for this compound) was not statistically significant based on the 90% CI for their ratio including 1. researchgate.netajol.info

Meta-analyses have also utilized statistical methods to pool data from multiple Hib conjugate vaccine trials, including those involving PRP-T (the conjugate in this compound). One meta-analysis assessed the immunogenicity of PRP-T in Korean infants, analyzing seroconversion rates after two and three doses. nih.gov Statistical analysis involved calculating pooled seroconversion rates and their 95% CIs. nih.gov Heterogeneity among studies was assessed, and a random effects model was considered if heterogeneity was significant. nih.gov The study concluded that PRP-T conjugate vaccines were highly immunogenic, with pooled seroconversion rates exceeding the WHO recommendations for effective Hib conjugate vaccines after a primary series. nih.gov

Beyond GMTs and seroconversion rates, other statistical approaches in vaccine immunogenicity research, though not always specific to this compound in the provided results, include logistic regression to estimate the association between antibody titers and the risk of disease, correlation coefficients to assess the relationship between different antibody measures, and survival analysis techniques to evaluate the persistence of antibody responses over time. medrxiv.orgpreprints.orgmdpi.com Test-negative designs, analyzed using logistic regression, are also employed to estimate vaccine effectiveness based on immune markers. medrxiv.orgresearchgate.net

Data Tables:

Based on the research findings, here are examples of how data tables might present immunogenicity results using statistical measures:

Study PopulationVaccine GroupTime Point After Last DoseNAnti-PRP IgG GMT (µg/mL)95% CI% Seroconversion (≥ 1.0 µg/mL)95% CI% Seroconversion (≥ 0.15 µg/mL)95% CI
Rural Alaskan Adults tandfonline.comThis compound2 Months75GMC: Not specifiedNot specifiedNot specifiedNot specified
Baseline75GMC: Not specifiedNot specifiedNot specifiedNot specified
South African Babies researchgate.netThis compound1 Month After Dose 31263.0Not specified70%90%
Comparator1 Month After Dose 31433.77Not specified76%96%

Note: The GMT 95% CIs for the South African Babies study were not explicitly provided for each group's GMT, but rather for the ratio of GMTs. The Alaskan study reported GMCs and GMTs but the specific values weren't clearly presented in a table format in the snippet.

Study PopulationVaccine GroupTime Point After Last DoseNSBA GMTp-value (vs. Baseline)
Rural Alaskan Adults tandfonline.comThis compound2 Months758349< 0.01
Baseline752205
Study PopulationVaccine (PRP-T) nih.govDoses ReceivedNPooled % Seroconversion (≥ 1.0 µg/mL)95% CI
Korean InfantsPRP-T228880.6%76.0-85.1%
PRP-T339495.9%Not specified

Note: The 95% CI for the 3-dose seroconversion rate was not provided in the snippet.

Comparative Immunological Analyses of Hibtiter Within the Conjugate Vaccine Landscape

Distinctions in Carrier Proteins and Conjugation Chemistries Across Hib Vaccines

Commercial Hib conjugate vaccines differ in several key aspects, including the size of the PRP chains, the type of protein carrier used, the conjugation method employed, and the presence or structure of spacers linking the polysaccharide to the protein nih.govcreative-diagnostics.comcdc.gov. The primary protein carriers utilized in licensed Hib conjugate vaccines include diphtheria toxoid (DT), tetanus toxoid (TT), the non-toxic mutant diphtheria toxin CRM197, and the outer membrane protein complex (OMPC) of Neisseria meningitidis scielo.brcreative-diagnostics.comwho.int.

HibTITER specifically uses the CRM197 protein as its carrier ontosight.aiviolinet.org. Other notable Hib conjugate vaccines utilize different carriers. For instance, PRP-OMP (PedvaxHIB) employs the outer membrane protein complex of Neisseria meningitidis who.inthealth.mil. PRP-T (ActHIB, Hiberix) uses tetanus toxoid as the carrier protein who.inthealth.mil. PRP-D (ProHIBiT), an earlier vaccine, used diphtheria toxoid cdc.govwho.int.

The conjugation chemistry also varies between vaccines. In this compound, the oligosaccharides derived from PRP are activated selectively and covalently bound to the CRM197 protein europa.eu. Pfizer, the manufacturer of this compound, used periodate (B1199274) chemistry for the conjugation process creative-diagnostics.com. In contrast, the Vaxem Hib vaccine, which also uses CRM197 as a carrier, employs controlled hydrolysis of the PRP polysaccharide to oligosaccharides, followed by selective activation and coupling through an adipic acid spacer ajol.info. Merck's PRP-OMP vaccine utilizes a chemistry based on the derivatization of both PRP and the OMPC creative-diagnostics.com. Sanofi Pasteur's PRP-T vaccine couples the Hib polysaccharide to tetanus toxoid creative-diagnostics.com. These differences in carrier proteins and conjugation methods can influence the resulting conjugate structure and, consequently, the immunological profile of the vaccine nih.govcreative-diagnostics.com.

Here is a summary of the distinctions in carrier proteins and conjugation chemistries across some Hib vaccines:

Vaccine NameCarrier ProteinConjugation Chemistry / Linkage
This compoundCRM197 (Diphtheria mutant)Oligosaccharides covalently bound (Periodate chemistry) europa.eucreative-diagnostics.com
PRP-OMPOMPC (N. meningitidis)Derivatization of PRP and OMPC creative-diagnostics.com
PRP-TTetanus Toxoid (TT)Coupling of polysaccharide to TT creative-diagnostics.com
PRP-DDiphtheria Toxoid (DT)Conjugation of PRP to DT nih.gov
Vaxem HibCRM197 (Diphtheria mutant)Coupling through an adipic acid spacer after PRP hydrolysis ajol.info

Comparative Immunogenic Profiles of this compound and Co-developed Conjugates (e.g., PRP-OMP, PRP-T)

Comparative studies have evaluated the immunogenicity of different Hib conjugate vaccines, including this compound (HbOC), PRP-OMP, and PRP-T, in infants cdc.govajol.infonih.gov. Immunogenicity is typically assessed by measuring the levels of anti-PRP antibodies induced by vaccination ajol.info. A serum anti-PRP antibody concentration of ≥ 0.15 µg/mL is generally considered a correlate of short-term protection, while a level of ≥ 1.0 µg/mL is associated with long-term protection and the induction of immunologic memory cdc.govnih.gov.

In studies comparing the immunogenicity of this compound, PRP-OMP, and PRP-T in infants vaccinated in the first few months of life, differences in antibody responses have been observed, particularly after the initial doses cdc.govnih.gov. One study reported that after one or two doses, PRP-OMP was more immunogenic than both PRP-T and this compound nih.gov. After two doses, PRP-T was found to be more immunogenic than this compound nih.gov. However, after the completion of a three-dose primary series, the geometric mean antibody concentrations among recipients of this compound, PRP-OMP, and PRP-T were found to be comparable in some studies, with a high percentage of infants achieving antibody levels greater than 1.0 µg/mL cdc.govnih.gov. For example, after three doses, 88% to 97% of infants in one study had antibody levels greater than 1.0 µg/mL across the three vaccine groups nih.gov. Another study comparing Vaxem Hib (PRP-CRM197) and this compound also found comparable immunogenicity profiles when administered to South African babies at 6, 10, and 14 weeks of age, although Vaxem Hib showed slightly higher immunogenicity based on the percentage of subjects achieving anti-PRP antibody titres ≥ 0.15 µg/ml and geometric mean titres ajol.infoajol.inforesearchgate.net.

The differences in early antibody responses might be attributed to variations in carrier proteins, conjugation methods, or the size of the PRP fragments used creative-diagnostics.comcdc.gov. For instance, the OMPC carrier in PRP-OMP is known to have intrinsic adjuvant properties, which may contribute to a stronger response after fewer doses nih.govwikipedia.org. Despite these initial differences, a complete primary series with any of the licensed Hib conjugate vaccines (this compound, PRP-OMP, or PRP-T) generally elicits protective levels of anti-PRP antibodies in infants cdc.gov.

Data on comparative immunogenicity after the primary series:

VaccineStudy DesignAge at Vaccination (Primary Series)Outcome Measure (1 month after last dose)FindingsCitation
This compoundMulticenter, randomized immunogenicity trial comparing HbOC, PRP-OMP, PRP-T.2, 4, 6 months (Minneapolis, Dallas); 2, 4 months (St. Louis)Anti-PRP antibody concentration (ELISA)Lower immunogenicity than PRP-OMP and PRP-T after 1 or 2 doses; Comparable GMTs after 3 doses. nih.gov nih.gov
PRP-OMPMulticenter, randomized immunogenicity trial comparing HbOC, PRP-OMP, PRP-T.2, 4, 6 months (Minneapolis, Dallas); 2, 4 months (St. Louis)Anti-PRP antibody concentration (ELISA)More immunogenic than HbOC and PRP-T after 1 or 2 doses. nih.gov nih.gov
PRP-TMulticenter, randomized immunogenicity trial comparing HbOC, PRP-OMP, PRP-T.2, 4, 6 months (Minneapolis, Dallas)Anti-PRP antibody concentration (ELISA)More immunogenic than HbOC after 2 doses; Comparable GMTs after 3 doses. nih.gov nih.gov
This compoundPhase II, observer-blind, multicentre, randomised, controlled, non-inferiority study comparing Vaxem Hib and this compound.6, 10, 14 weeksAnti-PRP antibody titres ≥ 0.15 µg/ml and ≥ 1.0 µg/ml; Geometric Mean Titre.Comparable immunogenicity profiles; Vaxem Hib slightly more immunogenic based on percentage ≥ 0.15 µg/ml and GMT. ajol.infoajol.inforesearchgate.net ajol.infoajol.inforesearchgate.net
Vaxem HibPhase II, observer-blind, multicentre, randomised, controlled, non-inferiority study comparing Vaxem Hib and this compound.6, 10, 14 weeksAnti-PRP antibody titres ≥ 0.15 µg/ml and ≥ 1.0 µg/ml; Geometric Mean Titre.Comparable immunogenicity profiles; Slightly more immunogenic than this compound based on percentage ≥ 0.15 µg/ml and GMT. ajol.infoajol.inforesearchgate.net ajol.infoajol.inforesearchgate.net

Note: The data presented in this table are based on the provided search snippets and represent findings from specific studies. Immunological responses can vary depending on study design, population, and assay methods.

Booster doses administered in the second year of life are important for long-term protection and induce an anamnestic response europa.eucdc.gov. Studies suggest that a booster dose with any of the licensed conjugate vaccines will likely elicit an adequate response, regardless of the specific conjugate vaccine used in the primary series cdc.gov.

Co-administration Modalities and Theoretical Immunological Interference

Hib conjugate vaccines, including this compound, are often administered concurrently with other routine childhood vaccines, such as Diphtheria, Tetanus, and acellular Pertussis (DTaP), inactivated poliovirus (IPV), and Hepatitis B vaccines ajol.inforxlist.comcdc.govnih.gov. Co-administration simplifies the immunization schedule and improves vaccination coverage. When co-administered, each vaccine should be given using a separate syringe and, if possible, at a different injection site cdc.gov.

While co-administration is a common practice, there have been theoretical concerns and some observations regarding potential immunological interference between concurrently administered vaccines nih.govinvivochem.cn. Immunological interference refers to a diminished immune response to one or more vaccine antigens when administered simultaneously or in close succession.

Some studies have investigated the potential for interference when this compound or other Hib conjugate vaccines are given with DTaP or pneumococcal conjugate vaccines nih.govrxlist.com. For instance, one study observed some suppression of the Hib antibody response when a booster dose of this compound was administered concurrently with DTaP and Prevnar (a pneumococcal conjugate vaccine) in children aged 12-15 months, although a high percentage of children still achieved protective antibody levels rxlist.com. Another study suggested that the inclusion of Hib conjugate vaccine in multivalent vaccines containing DTaP with an acellular pertussis component could lead to the induction of low-avidity antibodies to PRP when administered in one syringe, recommending injection in different sites nih.gov.

However, other studies have indicated that co-administration of this compound with DTaP and pneumococcal conjugate vaccines (Prevnar) did not impair the immune responses to the pneumococcal vaccine serotypes rxlist.com. Generally, clinically significant immune interference from administering Hib vaccines with other routine childhood vaccines during the same visit has not been widely observed cdc.gov. The potential for interference can be influenced by factors such as the specific vaccine formulations, the number of antigens administered, and the age of the recipient nih.govoup.com. Despite theoretical concerns, the benefits of timely co-administration of essential childhood vaccines to ensure high vaccination rates and protection against multiple diseases are considered to outweigh the potential for minor immunological interference in most cases.

Here is a summary of co-administration findings:

Co-administered VaccinesHib VaccineObserved Immunological EffectCitation
DTaP + Pneumococcal Conjugate (Prevnar)This compoundSome suppression of Hib antibody response observed in one study when given as a booster dose; did not impair pneumococcal responses. rxlist.com rxlist.com
DTaP (acellular pertussis component)Hib conjugate (in multivalent vaccine)Suggested induction of low-avidity anti-PRP antibodies when administered in the same syringe. nih.gov nih.gov
Other routine childhood vaccinesHib vaccinesClinically significant immune interference generally not observed. cdc.gov cdc.gov

Note: The information on immunological interference is based on available research findings, and the clinical significance of observed interference can vary.

Broader Implications for Vaccinology and Public Health Immunology

Paradigmatic Shift in Pediatric Immunization Strategies

Before the advent of Hib conjugate vaccines, invasive Hib disease, including meningitis and pneumonia, was a leading cause of morbidity and mortality in young children globally. Polysaccharide vaccines were available but were ineffective in infants under 18-24 months of age, the group at highest risk. creative-diagnostics.com The development of Hib conjugate vaccines capable of eliciting protective immune responses in infants as young as two months old fundamentally shifted pediatric immunization strategies. researchgate.net

The success of Hib conjugate vaccines led to their inclusion in routine infant immunization programs in numerous countries. This universal infant immunization strategy has been proven highly effective, resulting in dramatic declines in invasive Hib disease incidence, often exceeding 90% in countries with high vaccine coverage. The integration of Hib conjugate vaccines into existing schedules, frequently combined with other childhood vaccines like DTP, became a standard approach to maximize coverage and simplify administration. This represented a paradigmatic shift, demonstrating that effective protection against encapsulated bacterial pathogens could be achieved in early infancy through conjugate technology.

Theoretical Frameworks for Vaccine-Induced Herd Effects

One of the most significant and, initially, largely unanticipated impacts of Hib conjugate vaccines was the profound herd immunity effect they generated. researchgate.net By reducing or eliminating Hib carriage in vaccinated children, the primary reservoir for transmission, the vaccines effectively lowered the circulation of the bacterium within the community. creative-diagnostics.comuni-freiburg.de This reduced exposure provided indirect protection to unvaccinated individuals, including infants too young to complete the vaccination series and individuals with underlying health conditions that might impair their own immune response.

Challenges and Considerations in Conjugate Vaccine Research and Deployment

Despite the remarkable success of Hib conjugate vaccines, their development and global deployment highlighted several challenges and considerations inherent to conjugate vaccine technology. The manufacturing process for conjugate vaccines is complex and often more costly than for simpler vaccine types, requiring the isolation and purification of the polysaccharide and its chemical conjugation to a carrier protein. Developing multivalent vaccines covering multiple serotypes requires conjugating each polysaccharide component individually, adding to the complexity and cost.

Challenges also exist in ensuring the optimal immunogenicity of conjugate vaccines, particularly when formulating them into combination vaccines. Initial concerns were raised regarding the potential for reduced Hib immunogenicity when combined with certain DTPa formulations, prompting ongoing research and monitoring of vaccine effectiveness in different combinations. Sustaining immunity over time is another consideration, as antibody levels may wane, potentially necessitating booster doses to maintain long-term protection and herd immunity.

Future Avenues in Hib Vaccine Research and Technology Development

Novel Antigen Discovery and Design for Hib-related Pathogens

Current Hib conjugate vaccines primarily target the PRP capsule of Haemophilus influenzae type b, which was historically the major cause of invasive disease. nih.govgoogle.commetrohm.com However, other Haemophilus influenzae serotypes and non-typable strains can cause various infections, including respiratory tract infections and otitis media. nibsc.org Future research aims to identify and design novel antigens beyond PRP to potentially broaden protection against a wider range of Haemophilus infections. nih.gov This involves leveraging advanced techniques such as antigenome technology, reverse vaccinology, surfome analysis, and immunoproteomics to uncover innovative immunogenic antigens. nih.gov The goal is to find protein or polysaccharide antigens from other Haemophilus strains or conserved antigens across multiple strains that could be incorporated into next-generation vaccines. nih.gov

Innovations in Carrier Protein Engineering

The carrier protein is a critical component of conjugate vaccines, providing T-cell epitopes that enhance the immune response to the polysaccharide antigen. nih.govpatsnap.com HibTITER utilized diphtheria CRM197 protein, a non-toxic mutant of diphtheria toxin, as its carrier. rxlist.comontosight.ainih.gov While effective, research continues to explore and engineer alternative carrier proteins. nih.gov These innovations include investigating other bacterial proteins (e.g., tetanus toxoid, outer membrane protein complex, Haemophilus protein D), virus-like particles (VLPs), outer membrane vesicles (OMVs), protein nanocages, and synthetic peptides. nih.govintravacc.nlmdpi.com Engineered carrier proteins may offer advantages such as improved immunogenicity, reduced potential for carrier-induced epitopic suppression when used in combination vaccines, or simplified manufacturing processes. nih.govmdpi.com

Next-Generation Conjugation Technologies

The method used to conjugate the polysaccharide antigen to the carrier protein significantly impacts the vaccine's immunogenicity and stability. nih.govnibsc.org Traditional chemical conjugation methods, likely employed in the production of this compound, involve chemically linking the PRP oligosaccharide to the CRM197 protein. nih.govgoogle.com Future research focuses on developing next-generation conjugation technologies to create more defined and consistently produced conjugates. patsnap.comfrontiersin.org These include "precision conjugation" techniques like site-directed conjugation, which attaches antigens at specific locations on the carrier protein, resulting in more uniform conjugates with optimized antigen-to-protein ratios. patsnap.com Bioconjugation methods, such as protein glycan coupling technology (PGCT), which allows for in vivo conjugation within bacterial hosts like E. coli, are also being explored for their potential to simplify production and enable scalable manufacturing. patsnap.comfrontiersin.org

Advanced Immunological Correlates of Protection Research

Understanding the specific immune responses that correlate with protection against Hib disease is crucial for evaluating new vaccine candidates and optimizing vaccination strategies. researchgate.netwho.int Historically, serum anti-PRP IgG antibody levels have been used as correlates of protection, with specific thresholds (e.g., 0.15 µg/mL for short-term protection and 1.0 µg/mL for long-term protection) established based on studies of both polysaccharide and conjugate vaccines. nih.govresearchgate.netnih.gov However, the immune response to conjugate vaccines is more complex, involving T-cell memory and potentially other factors. who.intnih.gov Advanced research in this area utilizes systems immunology approaches and explores a broader range of immunological parameters beyond simple antibody titers. patsnap.comwho.int This includes investigating antibody avidity, functional antibodies (e.g., serum bactericidal activity), and the role of mucosal immunity and cellular responses in protection and prevention of Hib carriage. who.intnih.govnih.gov

Strategies for Sustained Immunogenicity in Vulnerable Populations

While Hib conjugate vaccines have been highly successful, achieving optimal and sustained immunogenicity in vulnerable populations, such as infants, the elderly, and immunocompromised individuals (e.g., those with sickle-cell disease, leukemia, or HIV infection), remains an area of focus. cdc.govcdc.govmdpi.com Research is exploring strategies to enhance the immune response in these groups, potentially building upon the knowledge gained from the use of vaccines like this compound. cdc.govmdpi.comresearchgate.netcdc.gov This includes investigating the use of novel adjuvants to boost immune responses, optimizing vaccination schedules and dosing, and developing new vaccine formulations or delivery methods tailored to the specific immunological needs of these populations. nih.govmdpi.com Studies continue to evaluate the immunogenicity of existing and new Hib-containing vaccines in high-risk groups to ensure adequate and durable protection. researchgate.netcdc.gov

Data Table: Key Components of Hib Conjugate Vaccine Technology (Exemplified by this compound) and Areas of Future Research

ComponentExample in this compound TechnologyFuture Research Avenues
AntigenPolyribosylribitol Phosphate (B84403) (PRP) rxlist.comontosight.aiDiscovery and design of novel antigens from other Haemophilus strains or conserved targets nih.gov
Carrier ProteinDiphtheria CRM197 Protein rxlist.comontosight.aiEngineering of novel protein carriers, VLPs, OMVs, nanocages, peptides nih.govmdpi.com
Conjugation MethodChemical Conjugation nih.govgoogle.comNext-generation "precision" and bioconjugation technologies patsnap.comfrontiersin.org
Immune ResponseT-cell Dependent, Anti-PRP IgG patsnap.comwho.intAdvanced correlates of protection, including antibody avidity, functional antibodies, mucosal and cellular immunity who.intnih.govnih.gov
Target PopulationInfants nih.govpatsnap.comStrategies for sustained immunogenicity in vulnerable populations (infants, elderly, immunocompromised) cdc.govcdc.govmdpi.com

Detailed Research Findings:

Research into future Hib vaccines involves detailed studies on the molecular structure and immunological properties of potential new antigens and carrier proteins. For example, the structure of PRP has been characterized as a polymer made of repeating units of 5-D-ribitol-(1→1)-β-D-ribose-3-phosphate. metrohm.combiofarma.co.id Diphtheria toxin, from which CRM197 is derived, is a single polypeptide chain with distinct functional domains. thenativeantigencompany.comwikipedia.orglistlabs.comscbt.com Future studies involve structural analysis of novel antigens and engineered carriers to understand how their conformation and composition influence immune recognition and response. Research findings also include comparative immunogenicity studies of different carrier proteins and conjugation methods, evaluating factors like antibody titers, avidity, and the induction of memory B and T cells. nih.govwho.intnih.gov Studies in vulnerable populations provide data on seroconversion rates and antibody persistence following vaccination with different Hib vaccine formulations or schedules. mdpi.comresearchgate.net

Q & A

Q. Basic Methodological Rigor

  • Detailed Experimental Sections : Specify vaccine lot numbers, storage conditions (−20°C lyophilized vs. reconstituted), and administration routes (intramuscular vs. subcutaneous) .
  • Supplementary Materials : Include raw ELISA/Western blot data for antibody quantification and validation criteria (e.g., ≥4-fold rise in titers post-vaccination) .
  • Ethical Documentation : IRB approvals and informed consent templates for pediatric cohorts .

What advanced techniques validate this compound’s epitope specificity in preclinical models?

Q. Advanced Mechanistic Research

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) between this compound’s PRP-T conjugate and B-cell receptors .
  • Murine Challenge Models : Compare survival rates in this compound-immunized vs. naïve mice exposed to H. influenzae type b .
  • Flow Cytometry : Profile memory B-cell populations post-booster to assess long-term immunity .

How should researchers address temporal confounders in this compound longitudinal studies?

Q. Advanced Temporal Analysis

  • Mixed-Effects Models : Account for repeated measures (e.g., titer measurements at 6, 12, 24 months) and individual variability .
  • Time-Dependent Covariates : Adjust for co-administered vaccines or infections during follow-up .
  • Survival Analysis : Estimate duration of protective titers using Kaplan-Meier curves with censoring for dropouts .

What are best practices for synthesizing contradictory evidence in this compound meta-analyses?

Q. Advanced Evidence Synthesis

  • PRISMA Guidelines : Systematically screen studies for bias (e.g., industry-funded vs. independent trials) .
  • Cumulative Meta-Analysis : Chronologically order studies to identify temporal trends (e.g., declining efficacy due to Hib strain evolution) .
  • Sensitivity Analysis : Exclude outliers (e.g., studies with non-standard dosing) to assess robustness .

How can in silico models enhance this compound’s antigen design?

Q. Advanced Computational Methods

  • Molecular Dynamics Simulations : Predict PRP-T conjugate stability under physiological conditions .
  • Epitope Mapping Tools : Identify cross-reactive B-cell epitopes to minimize off-target immune responses .
  • Machine Learning : Train classifiers on adjuvant-antibody response datasets to optimize formulation .

What strategies mitigate attrition bias in long-term this compound cohort studies?

Q. Advanced Cohort Retention

  • Incentive Structures : Staggered compensation for follow-up visits .
  • Digital Monitoring : Mobile apps for parental reporting of adverse events or titers .
  • Multiple Imputation : Address missing data using predictive models based on baseline characteristics .

How should researchers document this compound’s limitations in grant proposals?

Q. Advanced Reporting Standards

  • Pre-Registration : Publicly share protocols on ClinicalTrials.gov to predefine endpoints and reduce reporting bias .
  • Limitations Section : Acknowledge sample size constraints, geographic specificity, or adjuvant interactions .
  • Translational Gaps : Highlight preclinical-to-clinical generalizability challenges (e.g., murine vs. human Fc receptor polymorphisms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.